

# Commercial sources and purity grades of Rosanilin(1+) for research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Rosanilin(1+)

Cat. No.: B1230061

[Get Quote](#)

## A Technical Guide to Rosanilin(1+) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sources, purity grades, and key experimental applications of **Rosanilin(1+)**, a triphenylmethane dye widely utilized in biomedical research. This document offers a comparative overview of commercially available **Rosanilin(1+)** products, detailed experimental protocols, and visual representations of associated chemical reactions and cellular mechanisms to support researchers in their study design and execution.

## Commercial Sources and Purity Grades of Rosanilin(1+)

**Rosanilin(1+)**, also known by synonyms such as Basic Fuchsin and Basic Violet 14, is available from a variety of chemical suppliers in several purity grades. The selection of a suitable grade is critical and dependent on the specific research application. For instance, applications such as the preparation of Schiff's reagent for the sensitive detection of aldehydes in tissues often require a high proportion of pararosanilin, a key component of Basic Fuchsin.<sup>[1]</sup> Conversely, for general histological staining, a lower purity grade may be acceptable. Below is a summary of representative commercial sources and their available purity specifications.

| Supplier                     | Product Name             | Grade/Purity             | CAS Number | Molecular Formula                                   | Key Specifications                                     |
|------------------------------|--------------------------|--------------------------|------------|-----------------------------------------------------|--------------------------------------------------------|
| Thermo Fisher Scientific     | Basic Fuchsin            | Certified                | 632-99-5   | C <sub>20</sub> H <sub>20</sub> CIN <sub>3</sub>    | λ <sub>max</sub> : 547-557 nm                          |
| Carl ROTH                    | Fuchsine basic           | For microscopy           | 632-99-5   | C <sub>20</sub> H <sub>20</sub> N <sub>3</sub> Cl   | -                                                      |
| Electron Microscopy Sciences | Basic Fuchsin            | Certified                | 632-99-5   | C <sub>20</sub> H <sub>19</sub> N <sub>3</sub> ·HCl | -                                                      |
| Achemtek                     | Basic violet 14          | 98+%                     | 632-99-5   | C <sub>20</sub> H <sub>19</sub> N <sub>3</sub> ·HCl | Purity: 98+%                                           |
| Otto Chemie                  | Rosaniline hydrochloride | For microscopy           | 569-61-9   | C <sub>19</sub> H <sub>17</sub> N <sub>3</sub> ·HCl | Dye content: ≥88%                                      |
| Oxford Lab Fine Chem         | p-ROSANILINE (BASE)      | Laboratory Reagent Grade | 467-62-9   | C <sub>19</sub> H <sub>19</sub> N <sub>3</sub> O    | Dye Content: 95%                                       |
| Chem-Impex                   | Basic fuchsin            | Certifiable Grade        | 632-99-5   | C <sub>20</sub> H <sub>20</sub> N <sub>3</sub> Cl   | Purity: ≥ 95% (Dye content)                            |
| Various                      | Basic Fuchsin, pure      | 70+%                     | 632-99-5   | C <sub>20</sub> H <sub>20</sub> CIN <sub>3</sub>    | Dye content: ≥70.0 %, λ <sub>max</sub> : 547 to 552 nm |

## Experimental Protocols

### General Histological Staining with Basic Fuchsin

This protocol provides a general method for staining fixed tissue sections.

Materials:

- Microscope slides with fixed tissue sections
- Basic Fuchsin staining solution
- Distilled water
- Ethanol (absolute)
- Xylene (or a xylene substitute)
- Mounting medium
- Coplin jars or staining dishes
- Hot plate

Procedure:

- Deparaffinize and rehydrate tissue sections if necessary.
- Immerse slides in the Basic Fuchsin solution at 65°C. The incubation time will vary depending on the tissue thickness and embedding medium.
- Rinse the slides in two changes of distilled water.[\[2\]](#)
- For a room temperature stain, immerse the slides in the Basic Fuchsin solution for 20 minutes.[\[2\]](#)
- Rinse thoroughly in distilled water.[\[2\]](#)
- Dry the stained sections on a 40°C hot plate.[\[2\]](#)
- Briefly rinse in absolute ethanol.
- Clear in xylene.
- Mount the sections with a suitable mounting medium.[\[2\]](#)

# Preparation of Schiff's Reagent for Periodic Acid-Schiff (PAS) Staining

Schiff's reagent is a key component of the PAS staining method, used to detect aldehydes generated by the oxidation of carbohydrates.

## Materials:

- Pararosaniline (chloride) (C.I. 42500), Certistain®
- Hydrochloric acid (1 mol/l)
- Sodium disulfite
- Activated charcoal
- Distilled water
- Erlenmeyer flask
- Stir bar and magnetic stirrer

## Procedure:

- Dissolve 0.5 g of Pararosaniline in 15 ml of 1 mol/l hydrochloric acid.[3]
- In a separate container, dissolve 0.5 g of sodium disulfite in 85 ml of distilled water.[3]
- Mix the two solutions and allow the mixture to stand at room temperature for 24 hours.[3]  
The solution will initially have a pale pink color.
- Add 0.3 g of activated charcoal and shake the mixture vigorously for 15 seconds.[3]
- Filter the solution. The resulting Schiff's reagent should be colorless.[3]
- Store the reagent in a tightly sealed, dark bottle in the refrigerator.

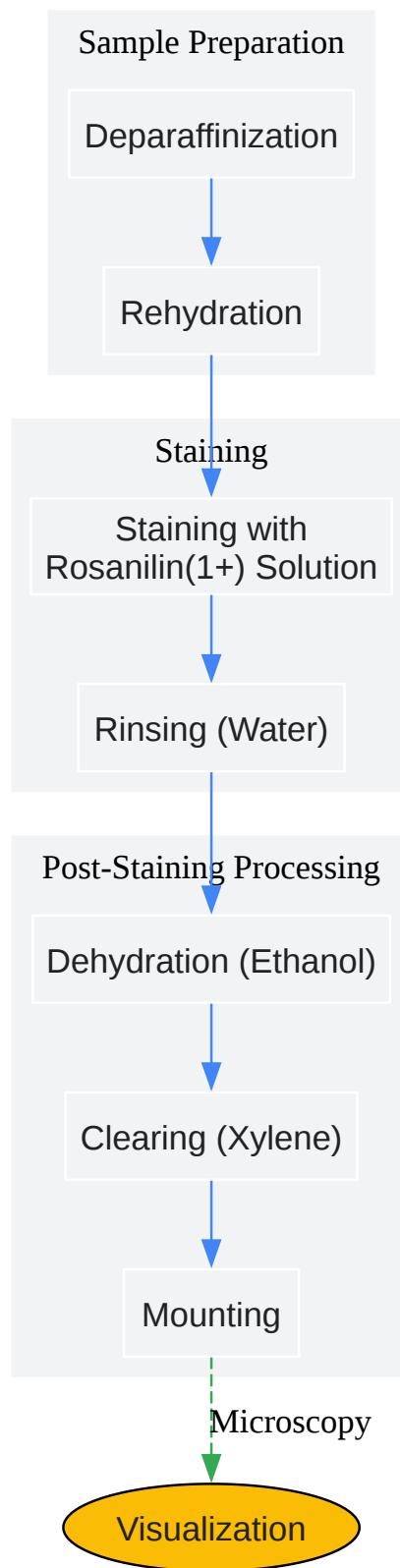
# Purity Assessment of Pararosaniline by Spectrophotometry

This protocol allows for the verification of the purity of a pararosaniline dye sample.

## Materials:

- Pararosaniline dye sample
- Distilled water
- Sodium acetate trihydrate
- Glacial acetic acid
- Volumetric flasks (10 ml, 50 ml, 100 ml)
- Pipettes
- Spectrophotometer

## Procedure:

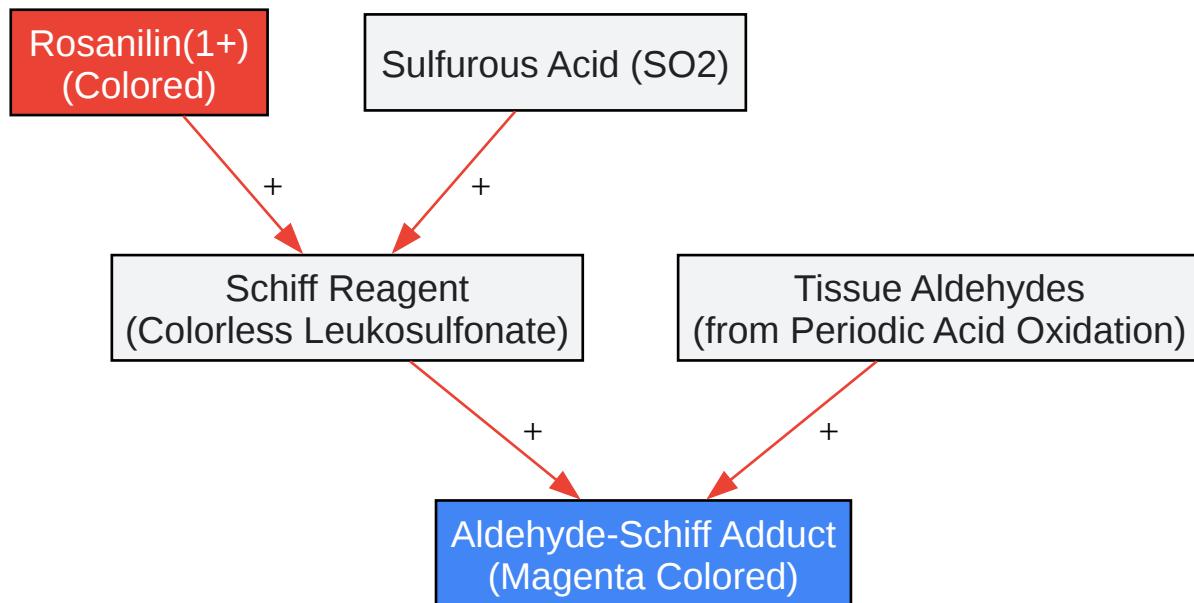

- Prepare a 1 M Acetate Buffer (pH 4.79): Dissolve 13.61 g of sodium acetate trihydrate in distilled water in a 100 ml volumetric flask. Add 5.7 ml of glacial acetic acid and dilute to the mark with distilled water.
- Prepare a Stock Pararosaniline Solution: Accurately weigh and dissolve 0.1 g of the pararosaniline sample in distilled water and bring the final volume to 50 ml in a volumetric flask. Allow this solution to stand for 48 hours and then filter.
- Prepare a Diluted Pararosaniline Solution: Pipette 1 ml of the stock solution into a 100 ml volumetric flask and dilute to the mark with distilled water.
- Prepare the Final Solution for Measurement: Transfer a 5 ml aliquot of the diluted pararosaniline solution into a 50 ml volumetric flask. Add 5 ml of the 1 M acetate buffer and dilute to the mark with distilled water.

- Spectrophotometric Measurement: Measure the absorbance of the final solution at 540 nm using a spectrophotometer, with distilled water as a reference. The dye's purity is determined by its maximum absorbance at this wavelength.

## Visualizing Mechanisms and Workflows

### Experimental Workflow for Histological Staining

The following diagram illustrates a typical workflow for staining tissue sections with **Rosanilin(1+)**.

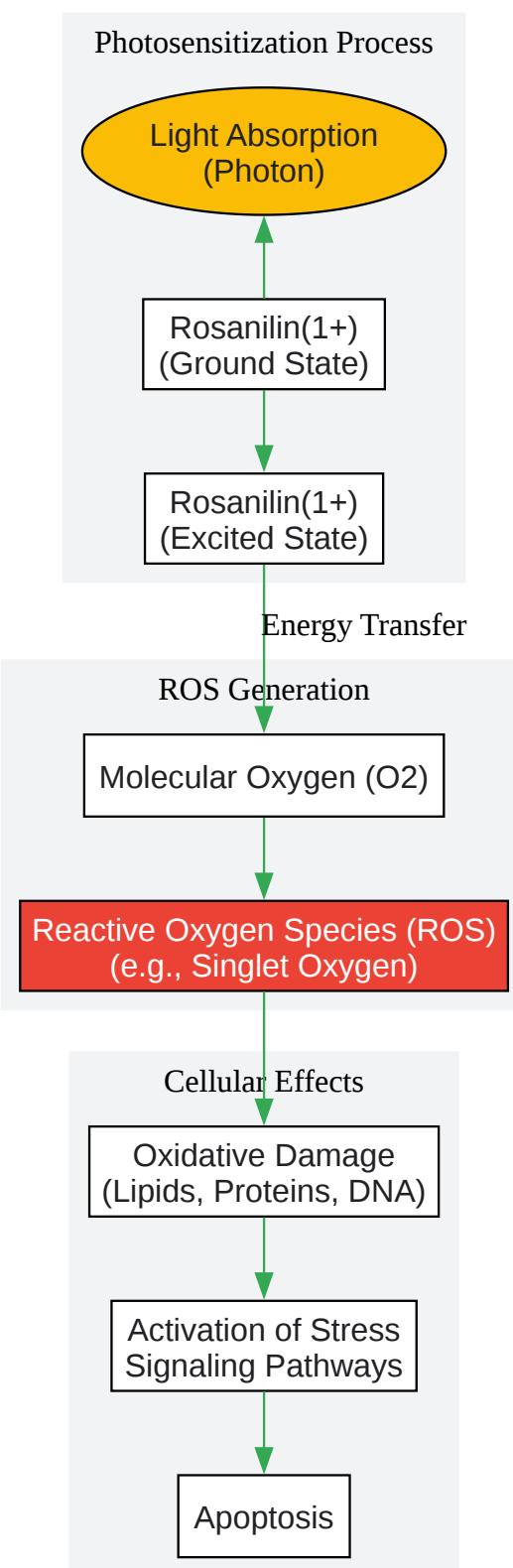



[Click to download full resolution via product page](#)

Caption: A generalized workflow for histological staining using **Rosanilin(1+)**.

## Chemical Principle of the Schiff Reaction

The Schiff reagent, prepared from **Rosanilin(1+)**, is used to detect aldehydes. The following diagram outlines the chemical principle of this reaction.




[Click to download full resolution via product page](#)

Caption: The chemical transformation of **Rosanilin(1+)** into the colorless Schiff reagent and its subsequent reaction with aldehydes to produce a colored adduct.

## Photosensitization and Reactive Oxygen Species (ROS) Generation

While not a direct signaling pathway initiated by **Rosanilin(1+)**, its properties as a dye suggest a potential role as a photosensitizer. Upon light absorption, a photosensitizer can lead to the generation of Reactive Oxygen Species (ROS), which can, in turn, induce cellular damage and trigger various signaling cascades.

[Click to download full resolution via product page](#)

Caption: A generalized diagram of photosensitization leading to ROS production and subsequent cellular effects.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fluorescent probes for visualizing ROS-associated proteins in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring cellular uptake, accumulation and mechanism of action of a cationic Ru-based nanosystem in human preclinical models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial sources and purity grades of Rosanilin(1+) for research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1230061#commercial-sources-and-purity-grades-of-rosanilin-1-for-research\]](https://www.benchchem.com/product/b1230061#commercial-sources-and-purity-grades-of-rosanilin-1-for-research)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)